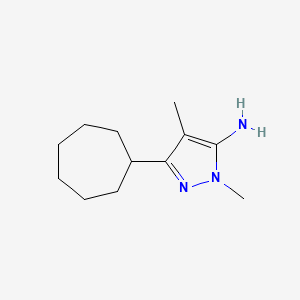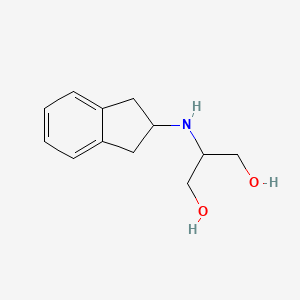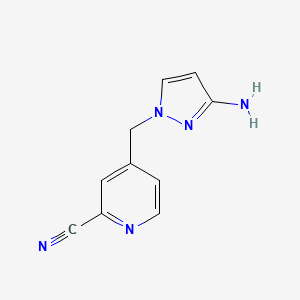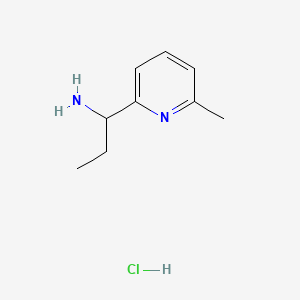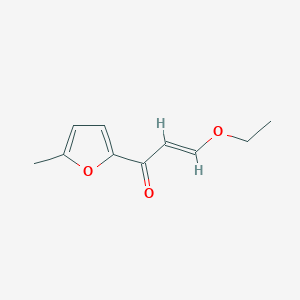
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine is a heterocyclic compound that contains both a thiazole ring and a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and piperidine rings in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-bromoacetylthiazole with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylthiazol-2-yl)methanamine: Similar structure but lacks the piperidine moiety.
(4-(Naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring but with different substituents.
Uniqueness
The presence of both the thiazole and piperidine rings in (4-(Piperidin-1-ylmethyl)thiazol-2-yl)methanamine makes it unique compared to other similar compounds. This dual functionality can enhance its chemical reactivity and biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H17N3S |
|---|---|
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]methanamine |
InChI |
InChI=1S/C10H17N3S/c11-6-10-12-9(8-14-10)7-13-4-2-1-3-5-13/h8H,1-7,11H2 |
Clé InChI |
FCHIYEGOXRGTRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CSC(=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






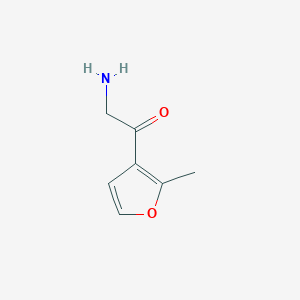
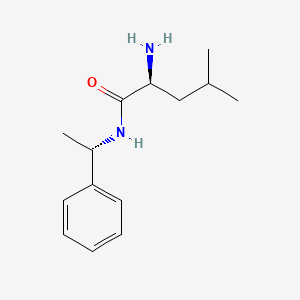
![3-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13637790.png)

